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molecular formula C16H14O4 B5347980 2-Methoxybenzoic acid phenacyl ester

2-Methoxybenzoic acid phenacyl ester

Cat. No. B5347980
M. Wt: 270.28 g/mol
InChI Key: WXUFROANBUQFSP-UHFFFAOYSA-N
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Patent
US06610738B2

Procedure details

2-Methoxybenzoyl chloride (about 51 g) from Example 1a was added dropwise to a mixture of 2-hydroxyacetophenone (27.2 g, 24.1 ml, 0.20 mol) and pyridine (40 ml). The reaction mixture was warmed to about 60° C. exothermically. After stirring for 15 minutes, the reaction mixture was poured onto a mixture of ice (800 g) and 36% hydrochloric acid (120 ml). The solid was filtered off, washed with water, and dried. The crude product was crystallized from methanol to yield 48.4 g (89.6%) of the compound (m.p.: 78-79° C.).
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
24.1 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
800 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Two
Yield
89.6%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][CH:9]=[CH:8][C:4]=1[C:5](Cl)=[O:6].[OH:12][CH2:13][C:14]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[O:15].Cl>N1C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:11]=[CH:10][CH:9]=[CH:8][C:4]=1[C:5]([O:12][CH2:13][C:14]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[O:15])=[O:6]

Inputs

Step One
Name
Quantity
51 g
Type
reactant
Smiles
COC1=C(C(=O)Cl)C=CC=C1
Name
Quantity
24.1 mL
Type
reactant
Smiles
OCC(=O)C1=CC=CC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
ice
Quantity
800 g
Type
reactant
Smiles
Name
Quantity
120 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
After stirring for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The crude product was crystallized from methanol

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC1=C(C(=O)OCC(=O)C2=CC=CC=C2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 48.4 g
YIELD: PERCENTYIELD 89.6%
YIELD: CALCULATEDPERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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